Molecular weight and formula of 5-(Tert-butyl)-2-ethoxybenzaldehyde
Molecular weight and formula of 5-(Tert-butyl)-2-ethoxybenzaldehyde
An In-depth Technical Guide to 5-(Tert-butyl)-2-ethoxybenzaldehyde: Properties, Synthesis, and Applications
Abstract
5-(Tert-butyl)-2-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group and an ethoxy moiety, imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and an exploration of its current and potential applications in ligand design, catalysis, and as a building block for pharmaceutical development. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile compound.
Core Physicochemical Properties
5-(Tert-butyl)-2-ethoxybenzaldehyde is characterized by the presence of an aldehyde functional group, an electron-donating ethoxy group ortho to the aldehyde, and a sterically demanding tert-butyl group para to the ethoxy group. This arrangement influences the reactivity of the aromatic ring and the carbonyl group. The tert-butyl group, in particular, enhances solubility in non-polar organic solvents and provides steric hindrance, which can be leveraged to direct the regioselectivity of subsequent reactions.[1]
Table 1: Key Properties and Identifiers for 5-(Tert-butyl)-2-ethoxybenzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [2][3] |
| Molecular Weight | 206.28 g/mol | [2][3] |
| CAS Number | 681443-01-6 | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| InChI Key | GTGVFOSPXJNMIQ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanism
The most logical and efficient route for the preparation of 5-(tert-butyl)-2-ethoxybenzaldehyde is the Williamson ether synthesis . This classic O-alkylation method is well-suited for synthesizing aryl ethers from phenols. The synthesis starts from the commercially available precursor, 5-tert-butyl-2-hydroxybenzaldehyde.[4] The phenolic hydroxyl group is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl bromide or diethyl sulfate, in an SN2 reaction to yield the desired ethoxy ether.
The choice of acetone as a solvent and potassium carbonate as the base is a common and effective combination for this transformation, ensuring good solubility for the reactants while being non-reactive under the conditions.[5] This method is favored for its high yields and relatively straightforward workup procedures.[5]
Experimental Protocol: Synthesis of 5-(tert-butyl)-2-ethoxybenzaldehyde
Objective: To synthesize 5-(tert-butyl)-2-ethoxybenzaldehyde from 5-tert-butyl-2-hydroxybenzaldehyde via Williamson ether synthesis.
Materials:
-
5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethyl Bromide (EtBr) (1.5 eq)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 5-tert-butyl-2-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The mixture will become a suspension.
-
Alkylation: Add ethyl bromide (1.5 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 5-(tert-butyl)-2-ethoxybenzaldehyde.
Spectroscopic Characterization
Confirmation of the product structure is achieved through standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a singlet for the nine protons of the tert-butyl group (~1.3 ppm), an ethyl group signature consisting of a triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H), distinct signals for the three aromatic protons, and a singlet for the aldehyde proton downfield (~10.3 ppm).[6]
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 13 unique carbon environments, including the quaternary carbons of the tert-butyl group, the two carbons of the ethoxy group, the aromatic carbons, and the highly deshielded carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the aldehyde C=O stretch around 1670-1690 cm⁻¹. Other key peaks include C-H stretches for the alkyl and aromatic groups and C-O stretches for the ether linkage.[7]
-
Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of 206.28, confirming the elemental composition.
Applications in Research and Drug Development
While specific applications for 5-(tert-butyl)-2-ethoxybenzaldehyde are not extensively documented, its structural motifs are found in molecules with significant utility in materials science and medicinal chemistry. Its value lies in its role as a versatile chemical intermediate.
-
Precursor for Ligand Synthesis: The parent compound, 5-tert-butyl-2-hydroxybenzaldehyde, is widely used in the synthesis of organic ligands, such as Schiff bases and thiosemicarbazones.[8] These ligands are capable of coordinating with various metal ions and have applications in areas like metal detection and removal from wastewater.[8] The ethoxy derivative serves as a protected or modified version for creating more complex ligand architectures.
-
Building Block in Catalysis: Substituted hydroxybenzaldehydes are crucial building blocks for developing advanced catalytic systems.[9] For instance, related compounds are used to synthesize ligands for metal complexes that catalyze important organic transformations.[9] The steric bulk of the tert-butyl group can influence the coordination geometry around a metal center, which is a key strategy in designing catalysts for asymmetric synthesis—a critical field in the pharmaceutical industry.[9]
-
Intermediate in Pharmaceutical Synthesis: The benzaldehyde scaffold is a common feature in many biologically active molecules. Tetrahydroquinolines, which can be synthesized from precursors like this, have demonstrated anti-malarial and analgesic properties.[10] The combination of the lipophilic tert-butyl group and the ethoxy group can be used to modulate the pharmacokinetic properties (e.g., absorption, distribution, metabolism) of a potential drug candidate.[1]
Caption: Logical relationships between the core compound and its key application areas.
Safety and Handling
5-(Tert-butyl)-2-ethoxybenzaldehyde should be handled in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
5-(Tert-butyl)-2-ethoxybenzaldehyde is a valuable and versatile organic intermediate with significant potential for application in diverse fields of chemical research. Its straightforward synthesis from readily available starting materials, combined with its unique structural features, makes it an attractive building block for the creation of complex ligands, novel catalysts, and potential pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in their work.
References
-
NIST WebBook. 5-tert-Butyl-2-hydroxybenzaldehyde. [Link]
- Lin, S.-T., & Yang, S.-H. (2001). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Journal of the Chinese Chemical Society, 48(1), 129-132.
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Supporting Information for: Spin-labelled Mechanically Interlocked Molecules as Models for the Interpretation of Biradical EPR Spectra. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Multifaceted Role of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Chemical Research and Industry. [Link]
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Georganics. 5-tert-Butyl-2-hydroxybenzaldehyde - High purity. [Link]
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Journal of Applied Sciences. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]
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Ahmed, A., & Bertoli, Z. (2018). Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. Symposium of Student Scholars. [Link]
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MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]
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